molecular formula C20H20ClN3O B1665467 Amopyroquine CAS No. 550-81-2

Amopyroquine

Cat. No.: B1665467
CAS No.: 550-81-2
M. Wt: 353.8 g/mol
InChI Key: YNWCUCSDUMVJKR-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

Biochemical Properties

Amopyroquine plays a significant role in biochemical reactions, particularly in the inhibition of haem polymerase within the Plasmodium parasite. This inhibition leads to the accumulation of toxic haem, which is detrimental to the parasite. This compound interacts with various biomolecules, including haem and haemozoin, disrupting the detoxification process of haem within the parasite’s digestive vacuole . Additionally, this compound is known to interact with enzymes involved in the parasite’s metabolic pathways, further inhibiting its growth and replication .

Cellular Effects

This compound exerts its effects on various cell types, primarily targeting the Plasmodium-infected erythrocytes. It disrupts cellular processes by inhibiting haem polymerase, leading to the accumulation of toxic haem and subsequent cell death . This compound also affects cell signaling pathways and gene expression within the parasite, contributing to its antimalarial activity . In human cells, this compound has been shown to accumulate in neutrophils, where it can deplete glutathione and induce oxidative stress .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to haem within the digestive vacuole of the Plasmodium parasite. This binding prevents the conversion of haem to haemozoin, a non-toxic form, leading to the accumulation of toxic haem . This compound also inhibits haem polymerase, an enzyme crucial for the detoxification process . Additionally, this compound can interfere with the parasite’s DNA replication and transcription processes, further inhibiting its growth .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation and the development of resistance in the parasite . Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in inhibiting the growth and replication of the Plasmodium parasite . Prolonged exposure to this compound can lead to the development of resistance, necessitating the use of combination therapies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, this compound effectively inhibits the growth of the Plasmodium parasite without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and oxidative stress . Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the antimalarial activity but increases the risk of toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways within the Plasmodium parasite. It primarily affects the haem detoxification pathway by inhibiting haem polymerase . Additionally, this compound can interfere with other metabolic processes, including DNA replication and transcription . The compound is metabolized in the liver, where it undergoes biotransformation to produce active and inactive metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It accumulates in the digestive vacuole of the Plasmodium parasite, where it exerts its antimalarial effects . In human cells, this compound is distributed to various tissues, including the liver and spleen, where it can induce oxidative stress and other cellular effects .

Subcellular Localization

The subcellular localization of this compound is primarily within the digestive vacuole of the Plasmodium parasite . This localization is crucial for its antimalarial activity, as it allows the compound to interact with haem and inhibit haem polymerase . In human cells, this compound can localize to the cytoplasm and other organelles, where it can induce oxidative stress and other cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of amopyroquine involves several key steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to increase yield and reduce production time .

Properties

IUPAC Name

4-[(7-chloroquinolin-4-yl)amino]-2-(pyrrolidin-1-ylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-15-3-5-17-18(7-8-22-19(17)12-15)23-16-4-6-20(25)14(11-16)13-24-9-1-2-10-24/h3-8,11-12,25H,1-2,9-10,13H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWCUCSDUMVJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=C(C=CC(=C2)NC3=C4C=CC(=CC4=NC=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10350-81-9 (di-hydrochloride)
Record name Amopyroquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50203544
Record name Amopyroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550-81-2
Record name Amopyroquine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=550-81-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amopyroquine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550812
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amopyroquine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50203544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOPYROQUINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SV6L22Y9QF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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